Dipropan-2-yl 4-[5-(4-chlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Description
This compound (CAS 332150-27-3) belongs to the 1,4-dihydropyridine (DHP) class, known for calcium channel modulation and diverse pharmacological activities . Its structure features a dipropan-2-yl ester at the 3,5-positions, a 2,6-dimethyl substitution on the DHP ring, and a 5-(4-chlorophenyl)furan-2-yl moiety at the 4-position.
Properties
CAS No. |
421580-71-4 |
|---|---|
Molecular Formula |
C25H28ClNO5 |
Molecular Weight |
457.9 g/mol |
IUPAC Name |
dipropan-2-yl 4-[5-(4-chlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C25H28ClNO5/c1-13(2)30-24(28)21-15(5)27-16(6)22(25(29)31-14(3)4)23(21)20-12-11-19(32-20)17-7-9-18(26)10-8-17/h7-14,23,27H,1-6H3 |
InChI Key |
RAMATKGIIGKGKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC(C)C)C2=CC=C(O2)C3=CC=C(C=C3)Cl)C(=O)OC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dipropan-2-yl 4-[5-(4-chlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate typically involves multi-step organic reactions. The process begins with the preparation of the furan ring, followed by the introduction of the chlorophenyl group. The dihydropyridine core is then synthesized through a series of condensation reactions. The final step involves esterification to introduce the dipropan-2-yl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Strict control of reaction conditions, such as temperature, pressure, and pH, is crucial to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Dipropan-2-yl 4-[5-(4-chlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring and dihydropyridine core can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce hydrogenated compounds.
Scientific Research Applications
Dipropan-2-yl 4-[5-(4-chlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in cardiovascular diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Dipropan-2-yl 4-[5-(4-chlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Chlorophenyl-Substituted Derivatives
Diethyl 4-[5-(3-chlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (CAS 301306-00-3)
- Structural Difference : The chlorine substituent is at the meta position (3-chlorophenyl) versus para (4-chlorophenyl) in the target compound.
- Impact : The para substitution in the target compound likely improves steric alignment with hydrophobic pockets in calcium channels, enhancing binding specificity. The molecular weight (429.89 g/mol) and SMILES string (CCOC(=O)C1=C(C)NC(=C(C1c1ccc(o1)c1cccc(c1)Cl)C(=O)OCC)C) indicate similar backbone topology but distinct electronic profiles .
Furan-Modified Derivatives
Diethyl 4-(5-(acetoxymethyl)furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (5c)
- Structural Difference : The furan ring bears an acetoxymethyl group instead of 4-chlorophenyl.
- Yield (90%) and purity (89%) are comparable to the target compound (95% purity) .
- Spectroscopic Data : The NH proton in 5c appears at δ 8.92 (1H-NMR), consistent with DHP ring protonation, while the target compound would exhibit similar deshielded NH signals .
Diethyl 4-(furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (4p)
- Structural Difference : Lacks the chlorophenyl group entirely.
- Melting point (159–161°C) is higher than the target compound, suggesting different crystallinity .
Ester-Modified Derivatives
NK-250 and NK-252 (Anticancer Agents)
- Structural Difference : Replace the chlorophenyl-furan group with dithiinyl (NK-250) or dioxinyl (NK-252) moieties.
- Impact : The heterocyclic systems in NK-250/252 introduce redox-active sulfur or oxygen atoms, which may confer resistance-reversal properties in cancer cells. Their synthesis via specialized protocols (e.g., Nikken Chemicals Co.) highlights structural tailoring for specific biological targets .
3-Ethyl 5-(2-oxo-2-thiomorpholinoethyl) 4-(2-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (4k)
- Structural Difference: Thiomorpholinoethyl substituents replace dipropan-2-yl esters.
- Yield (85%) and MS data (m/z 477) confirm synthetic feasibility .
Biological Activity
Dipropan-2-yl 4-[5-(4-chlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (commonly referred to as a derivative of 2,6-dimethyl-1,4-dihydropyridine) is a compound of interest due to its potential biological activities. This article reviews the structural characteristics, biological properties, and relevant research findings related to this compound.
Structural Characteristics
The molecular formula of this compound is . Its structure features a dihydropyridine core substituted with various functional groups, which may contribute to its biological activity.
Structural Formula
- Molecular Structure :
- SMILES : CC1=C(C(C(=C(N1)C)C(=O)OC(C)C)C2=CC=C(O2)C3=CC=C(C=C3)Cl)C(=O)OC(C)C
- InChI : InChI=1S/C25H28ClNO5/c1-13(2)30-24(28)21-15(5)27-16(6)22(25(29)31-14(3)4)23(21)20-12-11-19(32-20)17-7-9-18(26)10-8-17/h7-14,23,27H,1-6H3
Pharmacological Properties
Research indicates that derivatives of 2,6-dimethyl-1,4-dihydropyridine exhibit a range of biological activities including:
- Antihypertensive Effects : These compounds have been shown to act as calcium channel blockers, which can help in managing hypertension by relaxing blood vessels.
- Antioxidant Activity : The presence of furan and chlorophenyl moieties may enhance the antioxidant properties of the compound, potentially reducing oxidative stress in biological systems.
- Antidiabetic Properties : Some studies have suggested that these compounds can inhibit enzymes like α-glucosidase, which plays a role in carbohydrate digestion and glucose absorption.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
-
Antihypertensive Activity :
- A study by Leonardi et al. (1998) demonstrated that certain 2,6-dimethyl derivatives effectively reduced blood pressure in hypertensive models. These compounds were noted for their ability to block calcium channels in vascular smooth muscle cells.
-
Antioxidant Properties :
- Research published in the European Journal of Medicinal Chemistry highlighted the antioxidant capabilities of dihydropyridine derivatives. The study found that these compounds could scavenge free radicals and protect cellular components from oxidative damage.
-
Enzyme Inhibition :
- Niaz et al. (2015) synthesized various diethyl 4-substituted derivatives and evaluated their inhibitory effects on yeast α-glucosidase. The results indicated significant inhibition rates, suggesting potential applications in diabetes management.
Biological Activity Summary Table
| Activity Type | Compound Derivative | Effectiveness | Reference |
|---|---|---|---|
| Antihypertensive | 2,6-Dimethyl derivatives | Significant | Leonardi et al., 1998 |
| Antioxidant | Dihydropyridine derivatives | High | European J. Med. Chem., 2020 |
| Enzyme Inhibition | Diethyl 4-substituted derivatives | Moderate | Niaz et al., 2015 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
